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Compound of Interest

[(2-Bromophenyl)imino]dimethyl-
Compound Name:
lambda6-sulfanone

CAS No.: 2060052-61-9

Cat. No.: B1383634

Get Quote

Executive Summary: The Rise of the Aza-Sulfone

Dimethyl-lambda6-sulfanone, more commonly known in the scientific community as S,S-
Dimethylsulfoximine (DMSOX), represents a pivotal pharmacophore in modern medicinal
chemistry. Structurally characterized by a hypervalent sulfur(VI) atom double-bonded to oxygen
and nitrogen (

), this moiety serves as a bioisostere for sulfones and sulfonamides.

Unlike its sulfone analogues, the sulfoximine offers an additional vector for diversification via
the nitrogen atom.[1][2] This guide dissects the reactivity profile of dimethyl-lambda6-sulfanone,
categorizing its behavior into Nitrogen-Centered (N-nucleophilic) and Carbon-Centered (C-
acidic) reactivity, while establishing its utility as a robust Directing Group (DG) for transition-
metal catalyzed C-H activation.

Physicochemical Architecture

The unique electronic structure of the
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-sulfanone core confers properties that distinguish it from standard sulfones. The nitrogen atom

is

-hybridized, creating a distinct dipole and allowing for dual H-bond donor/acceptor capability.
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Reactivity Landscape

The reactivity of dimethyl-lambda6-sulfanone is bifurcated. The researcher must choose the

"vector of attack” based on the desired derivative.

Vector A: Nitrogen-Centered Functionalization

The free sulfoximine nitrogen is weakly acidic but sufficiently nucleophilic to participate in

cross-coupling and alkylation.
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» N-Arylation: Achieved via Copper(ll) or Palladium catalysis (Buchwald-Hartwig type).

¢ N-Acylation/Sulfonylation: Standard nucleophilic attack on acid chlorides or sulfonyl
chlorides.

e N-Cyanation: Reaction with cyanogen bromide to yield N-cyano sulfoximines (insecticide
precursors like Sulfoxaflor).

Vector B: Alpha-Carbon Functionalization
The methyl protons adjacent to the S(VI) center are acidic (
~32).

e Lithiation: Treatment with

-BuLi generates a lithiated species that traps electrophiles (aldehydes, ketones, alkyl
halides).

o Cyclization: Reaction with bis-electrophiles leads to 4-, 5-, or 6-membered sulfur
heterocycles.

Vector C: Directing Group (DG) Capability

The coordination ability of the sulfoximine nitrogen makes it an excellent DG for ortho-C-H
activation of attached aryl rings, facilitating the synthesis of complex fused heterocycles (e.qg.,
benzothiazines).

Visualizing the Reactivity Matrix

The following diagram maps the divergent synthetic pathways accessible from the parent
dimethyl-lambda6-sulfanone.
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Caption: Divergent synthetic pathways for S,S-Dimethylsulfoximine derivatives.

Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam
Coupling)

Use Case: Introducing an aromatic ring on the nitrogen to create N-aryl sulfoximines. This
method is preferred over Pd-catalysis for its mild conditions and tolerance of air.

Reagents:
e Substrate: S,S-Dimethylsulfoximine (1.0 equiv)
o Coupling Partner: Aryl Boronic Acid (

) (1.5 equiv)

o Catalyst:
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(20 mol%)
Base: Pyridine (2.0 equiv)

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

Charge: In a reaction vial equipped with a stir bar, combine dimethyl sulfoximine, aryl boronic
acid, and

Solvate: Add DCM (0.2 M concentration relative to sulfoximine) and pyridine.

Oxidative Atmosphere: The reaction requires oxygen. Do not purge with argon. Attach a
drying tube or leave open to air (if humidity is controlled).

Agitate: Stir vigorously at room temperature (25 °C) for 12—24 hours.

Monitor: Check conversion via TLC or LC-MS. The product will be less polar than the free
sulfoximine.

Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc. Concentrate in
vacuo.

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Check:

Self-Validating Step: The reaction mixture should turn from blue/green (Cu(ll)) to a darker
suspension as the catalytic cycle progresses. Lack of color change may indicate catalyst
poisoning.

Protocol B: Alpha-C Lithiation and Electrophilic
Trapping

Use Case: Extending the carbon chain or introducing functional groups at the methyl position.
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Reagents:

Substrate: N-Protected Sulfoximine (e.g., N-TMS or N-Aryl) (1.0 equiv)

o Note: Free NH sulfoximines consume 2 equivalents of base (1 for N-H, 1 for C-H). Itis
cleaner to protect the N first.

Base:
-Butyllithium (
-BuLi, 1.6 M in hexanes) (1.1 equiv)

Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)

Solvent: Anhydrous THF

Workflow:

Cryogenic Setup: Flame-dry a Schlenk flask and cool to -78 °C under Argon atmosphere.
Deprotonation: Add the N-protected sulfoximine in THF. Dropwise add

-BuLi over 10 minutes.

Activation: Stir at -78 °C for 30 minutes. The formation of the
-lithio species is rapid.

Trapping: Add the electrophile (neat or in minimal THF) dropwise.
Warming: Allow the mixture to warm to 0 °C over 2 hours.

Quench: Add saturated aqueous

Extraction: Extract with DCM (3x). Dry over
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Validation Check:

e Mechanistic Insight: If using a chiral sulfoximine, diastereoselectivity at the new carbon
center is often observed due to the bulky sulfoximine group directing the electrophile
approach.

Applications in Drug Discovery

The dimethyl-lambda6-sulfanone motif is not merely a linker; it is a functional pharmacophore.

» Kinase Inhibition: The sulfoximine oxygen can accept hydrogen bonds from the kinase hinge
region, while the N-substituent vectors into the solvent-exposed pocket.

o Example:Roniciclib (BAY 1000394), a pan-CDK inhibitor, utilizes a cyclic sulfoximine to
improve solubility compared to the sulfone analog.

o Metabolic Stability: The

bond is highly resistant to oxidative metabolism (CYP450), unlike sulfoxides (

) which are prone to oxidation to sulfones or reduction to sulfides.

References

e Licking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.
Angewandte Chemie International Edition. Link

e Frings, M., et al. (2015). Sulfoximines from a Medicinal Chemist’s View: Structure—Activity
Relationship and Physicochemical Properties. European Journal of Medicinal Chemistry.
Link

e Bull, J. A., et al. (2016). Synthetic Strategies for Sulfoximines and Their Application in
Medicinal Chemistry. Chemical Reviews. Link

e Wang, L., et al. (2019). Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids.
Journal of Organic Chemistry. Link

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fanie.201302209
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.ejmech.2015.09.006
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.chemrev.6b00121
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.9b00865
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383634?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pawar, G. G., et al. (2018).[3] Iridium(lll)-Catalyzed C—H Activation/Cyclization of
Sulfoximines with Diazo Compounds. Organic Letters. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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